1,2-Dimethoxydiethyl Ether (Diglyme): A Technical Compendium
1,2-Dimethoxydiethyl Ether (Diglyme): A Technical Compendium
Content Type: Technical Whitepaper Subject: Physicochemical Properties, Solvation Mechanics, and Handling Protocols Primary CAS: 111-96-6 Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists[1]
Executive Summary: The Chelation Specialist
In the architecture of advanced organic synthesis, 1,2-Dimethoxydiethyl ether —universally recognized as Diglyme or Bis(2-methoxyethyl) ether —occupies a critical niche.[1] Unlike its lighter homologue DME (Dimethoxyethane), Diglyme offers a higher boiling point (162 °C) and superior chelation thermodynamics, making it the solvent of choice for high-temperature organometallic reactions, including Grignard syntheses, borohydride reductions, and palladium-catalyzed cross-couplings.[1]
This guide provides a rigorous analysis of Diglyme’s physical properties, solvation dynamics, and safety protocols.[1] It is designed to move beyond basic data sheets, offering the mechanistic insights required for precision chemistry.
CRITICAL NOMENCLATURE ALERT: While "1,2-Dimethoxydiethyl ether" is often used synonymously with Diglyme (CAS 111-96-6) , researchers must distinguish it from 1-ethoxy-1,2-dimethoxyethane (CAS 24424-51-9), a rare acetal impurity.[1] This guide focuses exclusively on the industrial standard Diglyme (CAS 111-96-6) .
Molecular Architecture & Identification
Diglyme is a tridentate ligand capable of sequestering cations within a "solvation cage," significantly enhancing the nucleophilicity of counter-anions.
| Identifier | Value |
| IUPAC Name | 1-Methoxy-2-(2-methoxyethoxy)ethane |
| Common Synonyms | Diglyme; Bis(2-methoxyethyl) ether; Diethylene glycol dimethyl ether |
| CAS Number | 111-96-6 |
| Molecular Formula | C₆H₁₄O₃ |
| SMILES | COCCOCCOC |
| Molecular Weight | 134.17 g/mol |
Physicochemical Profile
The following data aggregates experimentally verified values relevant to process design and reaction optimization.
Thermodynamic & Fluid Properties
| Property | Value | Conditions | Relevance |
| Boiling Point | 162 °C | 760 mmHg | Enables high-temp reactions without pressurization. |
| Melting Point | -64 °C | 1 atm | Suitable for low-temp quenching; stays liquid in chillers. |
| Density | 0.944 g/mL | 20 °C | Slightly less dense than water; facilitates phase separation from halogenated solvents. |
| Viscosity | 1.09 cP | 20 °C | Kinetic profile similar to water; easy to pump and stir. |
| Vapor Pressure | 3.0 mmHg | 20 °C | Low volatility reduces evaporative loss but complicates removal (requires rotovap bath >60°C). |
| Refractive Index | 1.4087 | 20 °C | Purity indicator. |
Electronic & Solvation Parameters
| Property | Value | Context |
| Dielectric Constant ( | 7.23 | 25 °C. Moderate polarity; supports ion separation. |
| Dipole Moment | 1.97 D | Indicates strong interaction with polar transition states. |
| Flash Point | 57 °C | Closed Cup . Classifies as Flammable Liquid (Category 3).[2] |
| Autoignition Temp | 190 °C | Critical limit for heating mantles/oil baths. |
Hansen Solubility Parameters (HSP)
HSP values explain Diglyme's ability to dissolve both polar organometallics and non-polar organic substrates.
| Parameter | Value (MPa | Interaction Type |
| 15.8 | Van der Waals forces (matches many polymers/organics).[1] | |
| 6.1 | Dipole-dipole interactions. | |
| 9.2 | Moderate H-bonding acceptance (ether oxygens).[1] |
Mechanistic Insight: The Chelation Effect
Diglyme’s utility stems from its tridentate structure. The three ether oxygens are spaced by ethylene bridges, allowing the molecule to wrap around hard cations (Li⁺, Na⁺, K⁺).[1]
Diagram 1: Cation Solvation Mechanism
The following diagram illustrates how Diglyme stabilizes a Lithium cation, effectively separating the ion pair and increasing the reactivity of the anion (e.g., in a reduction or alkylation).[1]
Caption: Tridentate coordination of Diglyme to a Lithium cation. This "encapsulation" liberates the counter-anion, significantly enhancing reaction rates in nucleophilic substitutions.[1]
Experimental Protocols
Purification: The "Blue Pot" Standard
Commercial Diglyme often contains water and peroxides. For organometallic catalysis, rigorous drying is non-negotiable.[1]
Safety Warning: Distillation from sodium involves fire/explosion hazards. Perform only in a fume hood with a blast shield.
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Pre-Drying: Store Diglyme over KOH pellets or 4Å Molecular Sieves for 24 hours to remove bulk water. Decant.
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The Still Pot: Charge a round-bottom flask with the pre-dried Diglyme. Add Sodium metal (wire or chunks) and Benzophenone.
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Reflux: Heat to reflux under an inert atmosphere (Argon/Nitrogen).
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Indicator: The solution must turn deep blue/purple (ketyl radical formation).
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No Color? Water/Oxygen is still present.[2] Add more Na/Benzophenone.
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Green Color? Intermediate stage. Continue refluxing.
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-
Collection: Distill the solvent only after the blue color persists. Discard the first 10% (forerun).
Diagram 2: Purification Logic Flow
Caption: Logic flow for generating anhydrous Diglyme via the Sodium-Benzophenone ketyl radical method.
Peroxide Management
Diglyme is a Class B Peroxide Former .
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Test: Use Quantofix® Peroxide strips or KI/Starch paper before any distillation.
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Removal: If peroxides are detected (>10 ppm), pass the solvent through a column of activated alumina or treat with CuCl prior to distillation.[1] Do not distill peroxide-laden solvents to dryness. [1]
Health, Safety, & Environment (HSE)
Researchers must treat Diglyme with extreme caution, primarily due to its reproductive toxicity.[1][2]
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Reproductive Toxicity (Repr.[2] 1B): Diglyme is metabolized to 2-methoxyacetic acid (MAA), which is teratogenic.[1] It has been linked to fetal development issues and male fertility reduction.
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Control: Handle strictly in a fume hood. Pregnant personnel should avoid exposure entirely. Double-gloving (Nitrile over Laminate) is recommended as Diglyme can permeate standard nitrile gloves over time.
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Flammability: Flash point is 57 °C. Ground all glassware to prevent static discharge.
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Disposal: Do not pour down the drain. Collect in non-halogenated organic waste streams.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8150, Diglyme. Retrieved from [Link]
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Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data verified via )
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Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for Na/Benzophenone protocol).
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ECHA (European Chemicals Agency). (2025). Substance Information: Bis(2-methoxyethyl) ether.[3] Retrieved from [Link][1]
